

Vellosimine Alkaloid: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the sarpagine-type monoterpenoid indole alkaloid, **Vellosimine**. It details the primary plant sources, quantitative data on extract yields, methodologies for its extraction and isolation, and its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, pharmacology, and drug discovery.

Primary Natural Sources of Vellosimine

Vellosimine is a specialized metabolite found within a select group of plant species, primarily belonging to the Apocynaceae family. The principal genera known to produce this alkaloid are Geissospermum and Rauvolfia.

- Geissospermum vellosiiAllemão: Also known by its synonym Geissospermum laeve, this
 Amazonian rainforest tree is the most widely cited natural source of Vellosimine.[1][2][3][4]

 [5] The stem bark is particularly rich in a complex mixture of indole alkaloids, including
 Vellosimine.[1][2][6]
- Rauvolfia verticillata(Lour.) Baill.: This species, found in Hong Kong and other parts of Asia,
 has also been identified as a source of Vellosimine.[7][8] Plants of the Rauvolfia genus are
 well-known for their diverse array of bioactive indole alkaloids.[7]

Quantitative Data on Alkaloid Yields



Specific quantitative data detailing the concentration of **Vellosimine** (e.g., in mg/g of dry plant material or as a percentage of the total alkaloid content) is not extensively reported in the available scientific literature. However, studies on Geissospermum vellosii provide yields for crude and alkaloid-rich extracts, which serve as an indicator of the total alkaloid content.

Plant Species	Plant Part	Extraction Method	Extract Type	Yield (%)	Reference
Geissosperm um vellosii	Stem Bark	Ethanolic Extraction	Crude Ethanol Extract	2.0	[9]
Geissosperm um vellosii	Stem Bark	Acid-Base Partition	Total Alkaloid Fraction	27.5 (of the 2.0% crude extract)	[9]

Note: The Total Alkaloid Fraction contains a mixture of numerous alkaloids, of which **Vellosimine** is one component.

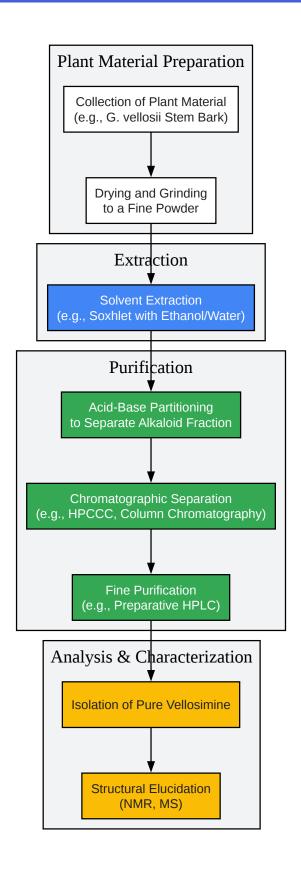
Experimental Protocols: Extraction and Isolation

The isolation of **Vellosimine** involves a multi-step process beginning with the extraction from plant material, followed by purification to isolate the specific alkaloid. The following is a synthesized protocol based on methodologies described in the literature.[1][6][10]

General Experimental Workflow

The overall process for isolating **Vellosimine** from its natural source can be visualized as follows:





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General workflow for **Vellosimine** isolation.



Detailed Methodology

- 1. Plant Material Preparation:
- · Collect the stem bark of Geissospermum vellosii.
- Air-dry the plant material in a shaded, well-ventilated area until brittle.
- Grind the dried bark into a fine powder using a mechanical blender.
- 2. Extraction:
- Place approximately 100 g of the powdered bark into a cellulose thimble.
- Perform a continuous extraction using a Soxhlet apparatus with a solvent system such as 70:30 Ethanol/Water containing 0.1% formic acid for approximately 24 hours.[2] The acidic condition facilitates the extraction of basic alkaloids by forming their soluble salts.
- After extraction, evaporate the solvent from the resulting solution under reduced pressure using a rotary evaporator to obtain the crude hydroalcoholic extract.
- 3. Acid-Base Partitioning for Alkaloid Fraction:
- Redissolve the crude extract in a 5% aqueous hydrochloric acid (HCl) solution.
- Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic compounds, which will remain in the organic phase. Discard the organic phase.
- Basify the remaining aqueous phase to a pH of 9-10 by the slow addition of ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, rendering them soluble in organic solvents.
- Extract the basified aqueous solution multiple times with dichloromethane or chloroform. The alkaloids will partition into the organic phase.
- Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).



- Evaporate the solvent to yield the crude alkaloid fraction.
- 4. Chromatographic Purification:
- The crude alkaloid fraction is a complex mixture and requires further separation. High-Performance Counter-Current Chromatography (HPCCC) has been effectively used for this purpose.[6]
- HPCCC Protocol Example:
 - Solvent System: A two-phase solvent system, such as ethyl acetate-butanol-water (2:3:5 v/v/v), can be employed.
 - Operation: Dissolve the crude alkaloid fraction in a portion of the solvent system. The lower aqueous phase can be used as the mobile phase, and the upper organic phase as the stationary phase.
 - Fraction Collection: Collect fractions based on the elution profile and monitor using Thin-Layer Chromatography (TLC) or HPLC.
- Fractions identified as containing Vellosimine may require further purification using preparative HPLC on a C18 or Phenyl-hexyl column to achieve high purity.[10]
- 5. Characterization and Identification:
- The structure of the isolated pure compound is confirmed using standard spectroscopic techniques.
- Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) will show the molecular ion peak corresponding to the mass of **Vellosimine** (C₁₉H₂₀N₂O, M.W. 292.38).
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate
 the complete chemical structure and stereochemistry, which can be compared with data
 reported in the literature.[1]

Biosynthesis of Vellosimine

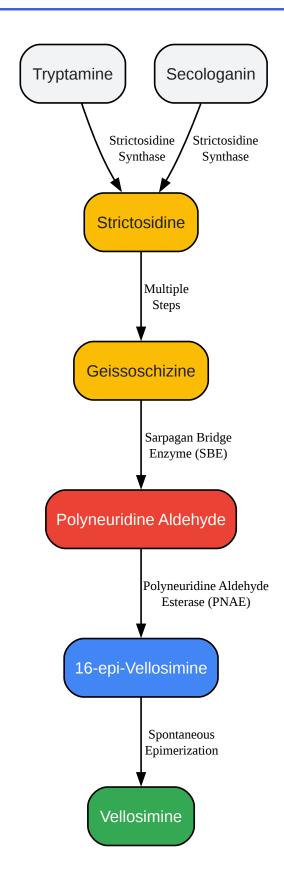






Vellosimine is a monoterpenoid indole alkaloid (MIA) of the sarpagan type. Its biosynthesis begins with the universal precursor to nearly all MIAs, strictosidine. This precursor is formed from the condensation of tryptamine (derived from the amino acid tryptophan) and the monoterpenoid secologanin. The pathway then proceeds through several enzymatic steps to form the characteristic sarpagan skeleton.





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Simplified biosynthetic pathway to Vellosimine.



The key late-stage steps in the biosynthesis involve the formation of the sarpagan bridge by a Sarpagan Bridge Enzyme (SBE) to produce polyneuridine aldehyde.[11][12] This intermediate is then acted upon by Polyneuridine Aldehyde Esterase (PNAE) to yield 16-epi-vellosimine, which subsequently undergoes spontaneous epimerization to the more stable Vellosimine.[11][12]

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